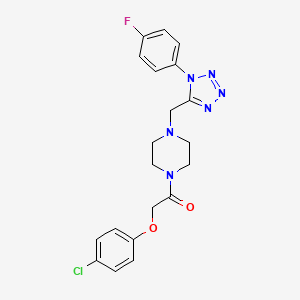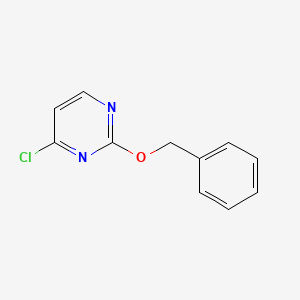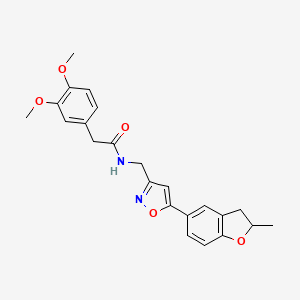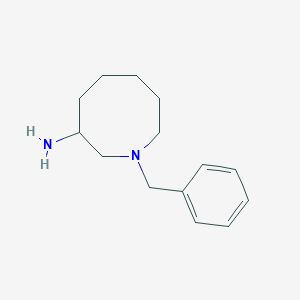
(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride” is a heterocyclic compound . It is a derivative of thiazinane, which is a fully saturated six-membered ring containing two hetero-atoms nitrogen and sulfur . Thiazinane derivatives are known to be biologically active and play an important role in the treatment of various diseases .
Synthesis Analysis
Thiazinanes and its isomeric forms are synthesized through various methods . The synthetic approaches of thiazinane derivatives and their chemical reactivity have been the focus of several studies .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered ring containing two hetero-atoms nitrogen and sulfur . The compound is a fully saturated thiazine .Chemical Reactions Analysis
Thiazinane derivatives are known to undergo various chemical reactions . For instance, homo-allylic sulfamate ester and sulfonamide were found to be useful substrates for the Tethered Aminohydroxylation (TA) reaction .科学的研究の応用
Catalysis and Chemical Transformations
A study conducted by Ghorbanloo et al. (2017) focused on the encapsulation of a molybdenum(VI) complex within zeolite Y as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the importance of incorporating metal complexes into zeolite frameworks to enhance catalytic behavior and operational flexibility, which could be relevant for compounds like the one due to the potential catalytic activity conferred by its structure (Ghorbanloo & Maleki Alamooti, 2017).
Molecular Aggregation and Spectroscopy
Matwijczuk et al. (2016) investigated the aggregation effects of certain thiadiazole derivatives in organic solvents, demonstrating how molecular structure affects aggregation interactions. This study is pertinent as it provides insights into how similar compounds might behave in various solvents, which is crucial for understanding the applications of (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride in different environments (Matwijczuk et al., 2016).
Chemical Synthesis and Medicinal Chemistry
Research by Sah et al. (2014) on the synthesis of formazans from Mannich base of thiadiazole derivatives as antimicrobial agents illuminates the broader chemical utility of thiadiazole and its derivatives in synthesizing compounds with potential biomedical applications. This suggests that structurally similar compounds, such as the one requested, may have applications in developing new pharmaceuticals or as intermediates in organic synthesis (Sah, Bidawat, Seth, & Gharu, 2014).
Environmental and Analytical Chemistry
Orellana et al. (1995) developed a reversible fiber-optic fluorosensing method for detecting lower alcohols, including methanol, in nonhydroxylic media. This research underlines the importance of developing sensitive and selective sensing methods for alcohols, which could be relevant for monitoring or detecting the presence of compounds like this compound in various settings (Orellana, Gomez-Carneros, Dios, García-Martínez, & Moreno-Bondi, 1995).
将来の方向性
The future directions for the study of “(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride” and its derivatives could include further exploration of their synthesis methods, chemical reactivity, and biological activity . Additionally, more research could be conducted to understand their mechanism of action and to discover new potential applications in the treatment of various diseases .
特性
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c7-4-5-3-6-1-2-10(5,8)9;/h5-7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFYFXSAJRDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(CN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2647379.png)
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2647381.png)

![N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2647383.png)
![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)





![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)


